![molecular formula C8H12O B15298783 [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol CAS No. 33213-81-9](/img/structure/B15298783.png)
[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,6S,7R)-bicyclo[410]hept-3-en-7-yl]methanol is a bicyclic compound with a unique structure that includes a three-membered ring fused to a four-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and formaldehyde.
Cycloaddition Reaction: A Diels-Alder reaction is performed between cyclopentadiene and formaldehyde to form a bicyclic intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases due to its unique chemical properties.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,6S)-Bicyclo[4.1.0]heptane
- 3,4-Benzo-2-oxabicyclo[4.1.0]hept-3-en-5-one
- 7-Oxabicyclo[2.2.1]heptane
Uniqueness
[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
33213-81-9 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
[(1S,6R)-7-bicyclo[4.1.0]hept-3-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-9H,3-5H2/t6-,7+,8? |
InChI-Schlüssel |
IGSBIWDDNAGQSE-DHBOJHSNSA-N |
Isomerische SMILES |
C1C=CC[C@H]2[C@@H]1C2CO |
Kanonische SMILES |
C1C=CCC2C1C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)
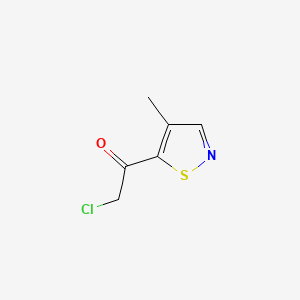

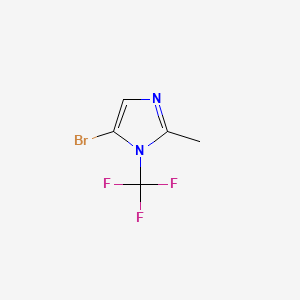
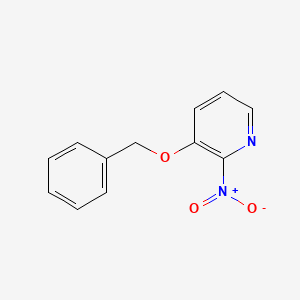

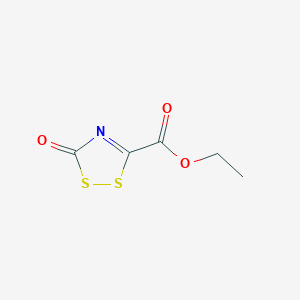
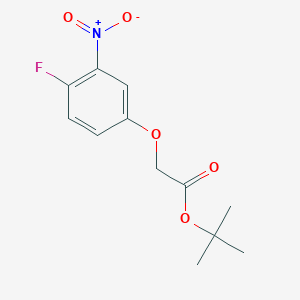


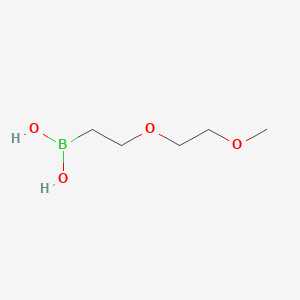

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
